4-(Ethylthiomethyl)phenylboronic acid, pinacol ester

Overview

Description

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS: 1436431-16-1, molecular formula: C₁₃H₁₈BFO₂S) is a boronic acid derivative featuring an ethylthioether (-SCH₂CH₃) substituent on the phenyl ring. This compound is structurally characterized by the pinacol ester protecting group, which enhances its solubility and stability in organic solvents. It is primarily utilized in hydrogen sulfide (H₂S) donor systems, where its thiomethyl group enables controlled release of H₂S under specific conditions . The ethylthioether moiety also contributes to unique reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a boronic ester, which is a class of compounds that are widely used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in a wide range of biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of “this compound” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is used in the production of a wide range of organic compounds .

Action Environment

The action of “this compound” is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The Suzuki–Miyaura reaction requires a palladium catalyst , and the rate of hydrolysis of boronic pinacol esters is accelerated at physiological pH . These factors can influence the compound’s action, efficacy, and stability.

Biological Activity

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in various biological processes, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

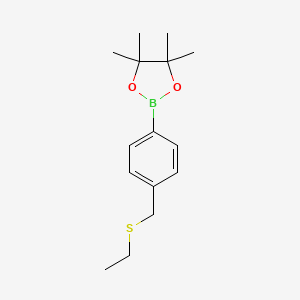

The structure of this compound can be represented as follows:

- Molecular Formula : C11H15B O3S

- Molecular Weight : 232.11 g/mol

This compound features a boronic acid moiety that is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes. This property makes them valuable as inhibitors in protease and kinase activities.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in cellular processes such as apoptosis and proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boronic esters can modulate oxidative stress responses by scavenging ROS.

Anticancer Activity

Research has demonstrated the potential of boronic acids, including derivatives like 4-(Ethylthiomethyl)phenylboronic acid, in cancer therapy. For example:

- A study highlighted the use of phenylboronic acid derivatives in inhibiting proteasome activity, which is crucial for cancer cell survival. The IC50 values for these compounds ranged from 6.74 nM to 8.21 nM against various cancer cell lines .

- Another investigation indicated that boronic acids could induce cell cycle arrest at the G2/M phase in U266 cells, leading to significant growth inhibition .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral effects:

- A review noted that certain boronic acid derivatives exhibit strong antibacterial activity against resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.

- In antiviral research, boron-containing compounds have shown promise in inhibiting viral replication through interference with viral proteases.

Case Study 1: Radioprotection Application

A significant study involved the synthesis of phenylboronic acid pinacol ester conjugated with hyaluronic acid for radioprotection applications. The conjugate demonstrated enhanced delivery of therapeutic agents while protecting normal cells from radiation-induced damage. The findings suggested that the incorporation of boronic acid esters could improve the efficacy of radioprotective agents .

Case Study 2: Cancer Treatment

Another case study investigated the application of boronic acid derivatives in treating multiple myeloma. The study found that these compounds could effectively inhibit tumor growth and enhance the sensitivity of cancer cells to conventional therapies .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-(ethylthiomethyl)phenylboronic acid, pinacol ester is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound acts as a boron source that can react with various electrophiles to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The use of pinacol esters generally enhances the stability and solubility of boronic acids, facilitating more efficient reactions under mild conditions.

1.2. Synthesis of Complex Organic Molecules

The compound has been employed in the synthesis of complex organic molecules due to its ability to undergo various transformations. For instance, it can be used in the synthesis of heterocycles or as a building block for more complex structures. The presence of the ethylthiomethyl group can also influence the electronic properties of the molecule, making it a versatile intermediate in organic synthesis.

Biological Applications

2.1. Anticancer Activity

Research indicates that boronic acid derivatives exhibit anticancer properties due to their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. Studies have shown that this compound can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy.

2.2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding, which can lead to significant biological effects. This property is being explored for developing new therapeutic agents targeting various diseases.

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, this compound can be utilized in the development of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are being researched for applications in coatings, adhesives, and advanced composite materials.

3.2. Sensor Development

The unique chemical properties of boronic acids allow them to form complexes with diols and sugars, making them suitable for sensor applications. The incorporation of 4-(ethylthiomethyl)phenylboronic acid into sensor devices can facilitate the detection of glucose and other biomolecules through changes in fluorescence or conductivity.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What is the structural role of the pinacol ester group in 4-(Ethylthiomethyl)phenylboronic acid, and how does it enhance stability in cross-coupling reactions?

The pinacol ester group acts as a protective moiety for the boronic acid, preventing undesired side reactions (e.g., protodeboronation) and improving hydrolytic stability. Its lipophilic nature enhances solubility in organic solvents, facilitating handling in Suzuki-Miyaura couplings. This protection allows the compound to participate in reactions under mild conditions while maintaining reactivity .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 4-(Ethylthiomethyl)phenylboronic acid pinacol ester post-synthesis?

Key techniques include:

- ¹H/¹³C NMR : To verify the presence of characteristic peaks (e.g., pinacol methyl groups at δ ~1.2–1.3 ppm) and aryl-boron connectivity.

- HPLC : For purity assessment, especially to detect residual starting materials.

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF).

- FT-IR : To identify boronic ester absorption bands (~1350–1310 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert atmosphere (argon/nitrogen) at 2–8°C in sealed, desiccated containers. Avoid prolonged exposure to moisture or acidic conditions, which can hydrolyze the boronic ester. Pre-dry solvents (e.g., THF, DMF) to minimize decomposition during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this compound in moisture-sensitive systems?

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for high activity in aqueous/organic biphasic systems.

- Base : Employ Cs₂CO₃ or K₃PO₄ to maintain mild basicity while minimizing ester hydrolysis.

- Solvent : Optimize with anhydrous DMF or THF under inert atmosphere.

- Temperature : Conduct trials at 60–80°C to balance reaction rate and stability .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Unexpected NMR Peaks : Compare with computational predictions (DFT) or reference analogs. Check for residual solvents or byproducts via 2D NMR (e.g., HSQC, COSY).

- Mass Discrepancies : Re-run MS with high-resolution instruments (HRMS) to distinguish isotopic patterns from impurities.

- XRD Validation : If crystalline, perform single-crystal X-ray diffraction for definitive structural confirmation .

Q. How does the ethylthiomethyl substituent influence reactivity in cross-coupling versus other boronic esters?

The ethylthiomethyl group increases electron density at the aryl ring via sulfur’s +M effect, potentially accelerating transmetallation in Pd-catalyzed reactions. However, steric bulk may reduce coupling efficiency with hindered partners. Comparative kinetic studies with analogs (e.g., methoxy or methyl derivatives) are recommended to isolate electronic/steric contributions .

Q. What are the challenges in using this compound for H₂O₂-sensitive probe development, and how are they addressed?

Boronic esters react with H₂O₂ to form phenolic products, enabling sensor applications. Challenges include:

- Selectivity : Optimize reaction pH (neutral to slightly basic) to minimize interference from other ROS.

- Signal Detection : Couple with fluorogenic reporters (e.g., resorufin) or UV-active tags (e.g., 4-nitrophenol derivatives) for quantitation .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-(ethylthiomethyl)phenylboronic acid, pinacol ester include:

Key Observations :

- Electronic Effects : The ethylthioether group (-SCH₂CH₃) is electron-donating, enhancing the boronic acid's Lewis acidity compared to electron-withdrawing groups (e.g., -COCH₃) . This property influences its reactivity in cross-coupling reactions.

- Steric Effects : Bulkier substituents like ureido (-NHCON(CH₃)₂) hinder access to the boron center, reducing reaction rates in coupling reactions compared to smaller groups like -SCH₂CH₃ .

Key Observations :

- The ethylthiomethyl derivative achieves moderate yields (36–62%) due to the complexity of thioether formation .

- Mercaptomethyl analogs exhibit higher yields (100%) due to straightforward esterification .

Solubility and Stability

- Solubility: Pinacol esters generally exhibit high solubility in polar solvents (e.g., chloroform, acetone) compared to parent boronic acids. For example: this compound: Soluble in CH₂Cl₂ and THF . Azaester analogs show lower solubility in non-polar solvents (e.g., methylcyclohexane) .

- Stability : Thioether-containing derivatives (e.g., ethylthiomethyl) are oxidation-sensitive, requiring inert atmospheres during synthesis , whereas hydroxymethyl derivatives are stable under aqueous conditions .

Properties

IUPAC Name |

2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZJYOSAVLVUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681946 | |

| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-06-4 | |

| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.